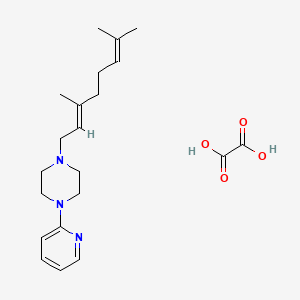![molecular formula C10H14Cl3NO B5325726 [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride, also known as Ethephon, is a synthetic plant growth regulator that is widely used in the agricultural industry. It is a colorless, odorless, and water-soluble compound that is commonly used to promote fruit ripening, increase yields, and control plant height. Ethephon is also used in scientific research for its ability to induce stress responses in plants and to study the physiological and biochemical effects of these responses.
Mécanisme D'action
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride acts as a source of ethylene, which is a natural plant hormone that regulates various physiological processes in plants, including fruit ripening, flower senescence, and abscission. This compound is converted to ethylene in the plant, which then triggers the physiological and biochemical responses associated with the stress response.
Biochemical and Physiological Effects:
The stress response induced by this compound can have various biochemical and physiological effects on plants. These effects include changes in gene expression, alterations in protein synthesis, modifications in membrane structure and function, and changes in the levels of various hormones and metabolites. The stress response can also lead to changes in plant growth and development, such as changes in leaf area, root growth, and flower and fruit production.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride in scientific research has several advantages. It is a cost-effective and easy-to-use tool for inducing stress responses in plants, and it can be applied in a variety of experimental systems, including greenhouse and field studies. However, there are also some limitations to the use of this compound. It can be difficult to control the extent and duration of the stress response, and it may not accurately mimic the stress conditions that plants experience in the field.
Orientations Futures
There are several future directions for research on [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride and its applications in plant science. One area of interest is the development of new formulations and delivery methods for this compound that can improve its efficacy and reduce its environmental impact. Another area of interest is the use of this compound in combination with other stress-inducing agents to study the interactions between different stress responses in plants. Finally, the use of this compound in crop breeding programs to develop stress-tolerant varieties of crops is an important area of research that could have significant implications for global food security.
Méthodes De Synthèse
The synthesis of [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylamine to form [2-(2,5-dichlorophenoxy)ethyl]ethylamine, which is then hydrolyzed to form this compound hydrochloride.
Applications De Recherche Scientifique
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride is used in scientific research to induce stress responses in plants, such as drought, salinity, and temperature stress. These stress responses can be studied to understand the physiological and biochemical mechanisms that plants use to cope with environmental stress. This compound is also used to study the effects of stress on plant growth and development, as well as to investigate the role of stress responses in plant defense mechanisms.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWTUAXXJSLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)

![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)
![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5325747.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)